molecular formula C22H20N2O B8239639 (R)-2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole

(R)-2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole

Cat. No.: B8239639
M. Wt: 328.4 g/mol
InChI Key: UYDHGXQOGQZWRM-MRXNPFEDSA-N
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Description

®-2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzhydryl-substituted pyridine derivative with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions may include:

  • Solvent: Common solvents include dichloromethane, toluene, or ethanol.
  • Temperature: The reaction may be carried out at room temperature or under reflux conditions.
  • Catalyst: Catalysts such as Lewis acids (e.g., zinc chloride) or bases (e.g., sodium hydride) may be used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for efficient mixing and heat transfer.
  • Purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl, aryl, or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ®-2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Benzhydrylpyridin-2-yl)-4,5-dihydrooxazole: Lacks the chiral center and methyl group.

    2-(6-Benzhydrylpyridin-2-yl)-4-methyl-oxazole: Contains a fully aromatic oxazole ring.

    2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrothiazole: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness

®-2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to its chiral center and specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzhydryl and pyridine moieties also contributes to its distinct properties compared to other oxazole derivatives.

Properties

IUPAC Name

(4R)-2-(6-benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-16-15-25-22(23-16)20-14-8-13-19(24-20)21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,16,21H,15H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDHGXQOGQZWRM-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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